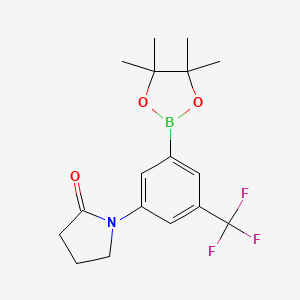

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester

Description

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. This structural modification enhances solubility in organic solvents compared to the parent boronic acid . The compound features a trifluoromethyl (-CF₃) group, which confers metabolic stability and lipophilicity, and a 2-oxo-pyrrolidinyl moiety that may contribute to hydrogen bonding or targeted interactions in pharmaceutical applications. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are pivotal in drug discovery and materials science .

Properties

Molecular Formula |

C17H21BF3NO3 |

|---|---|

Molecular Weight |

355.2 g/mol |

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C17H21BF3NO3/c1-15(2)16(3,4)25-18(24-15)12-8-11(17(19,20)21)9-13(10-12)22-7-5-6-14(22)23/h8-10H,5-7H2,1-4H3 |

InChI Key |

RKVQFXZVQVQZAY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N3CCCC3=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of boronic acid pinacol esters typically involves the esterification of the corresponding boronic acid with pinacol under controlled conditions to prevent decomposition of the sensitive boron moiety. For the target compound, the key precursor is 3-(2-oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic acid , which is reacted with pinacol to form the pinacol ester.

The general reaction scheme:

$$

\text{3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow[\text{Catalyst}]{\text{Solvent, Heat}} \text{Pinacol Ester}

$$

Specific Synthetic Routes and Conditions

Esterification Reaction:

The boronic acid is typically dissolved in anhydrous toluene or a similar aprotic solvent. Pinacol is added in stoichiometric amounts, and the mixture is heated to reflux to drive the esterification. The reaction is often performed under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation. Removal of water formed during the reaction is facilitated by azeotropic distillation or molecular sieves.Catalysts and Additives:

While some protocols use acid catalysts to promote esterification, many rely on the inherent reactivity of the boronic acid with pinacol under heating. In some cases, mild Lewis acids or dehydrating agents are employed to improve yield.Industrial Scale Considerations:

Continuous flow synthesis has been reported as a scalable and efficient method for producing boronic acid pinacol esters, allowing precise control over temperature and reaction time, minimizing side reactions and improving reproducibility. Automation and in-line monitoring enhance quality control.

Synthesis of the Key Intermediate – 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid

Starting Materials:

The synthesis of the boronic acid precursor generally begins from commercially available trifluoromethyl-substituted aromatic compounds. Introduction of the 2-oxo-1-pyrrolidinyl group can be achieved via amide formation or cyclization reactions involving pyrrolidinone derivatives.Functional Group Transformations:

The trifluoromethyl group is typically introduced by electrophilic trifluoromethylation or from trifluoromethylated aromatic building blocks. The boronic acid group is introduced via lithiation followed by quenching with trialkyl borates or via Miyaura borylation using bis(pinacolato)diboron and palladium catalysts.

Catalytic Cross-Coupling for Boronic Acid Formation

Palladium-Catalyzed Borylation:

The Miyaura borylation reaction is a common method to synthesize arylboronic acid pinacol esters. Aryl halides or triflates bearing the 2-oxo-1-pyrrolidinyl and trifluoromethyl groups are reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dba)3) and a base such as potassium acetate or potassium tert-butoxide.Catalyst System Optimization:

Ligand choice (e.g., electron-rich phosphines or N-heterocyclic carbenes) and solvent selection (e.g., THF, dioxane) are optimized to maximize yield and selectivity. For example, tris(2,4,6-trimethoxyphenyl)phosphine has shown efficacy in related heterocyclic systems.

Research Findings and Data Tables

Reaction Conditions and Yields

Physicochemical Properties Relevant to Preparation

Analysis of Preparation Methods

Advantages and Limitations

Esterification with Pinacol:

Straightforward and efficient, producing high-purity esters. However, requires strict moisture control to prevent hydrolysis of boronic esters.Palladium-Catalyzed Borylation:

Provides direct access to boronic acid pinacol esters from aryl halides, enabling structural diversification. Catalyst cost and sensitivity to functional groups (e.g., nitro, ester, sulfur) can limit substrate scope.Continuous Flow Synthesis:

Enhances scalability and reproducibility, reduces reaction time, and allows better heat and mass transfer. Initial setup cost and optimization requirements are higher.

Influence of Substituents

The trifluoromethyl group is electron-withdrawing, increasing acidity of the boronic acid intermediate and potentially facilitating esterification. The 2-oxo-1-pyrrolidinyl group imparts steric and electronic effects that influence catalyst coordination and reaction kinetics.

Summary and Recommendations

The preparation of This compound is efficiently achieved through:

- Synthesis of the corresponding boronic acid via palladium-catalyzed borylation of appropriately substituted aryl halides.

- Subsequent esterification with pinacol under reflux in anhydrous toluene or similar solvents.

- Use of inert atmosphere and moisture control to maintain boronic ester integrity.

For industrial or large-scale synthesis, continuous flow methods and catalyst system optimization are recommended to improve yield, scalability, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The pyrrolidinyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: It is used in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(2-Oxo-1-pyrrolidinyl)-5-(trifluoromethyl)phenylboronic Acid Pinacol Ester involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group may interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and reactivity. The boronic acid pinacol ester moiety is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally related phenylboronic acid pinacol esters (Table 1):

Key Observations :

- Trifluoromethyl (-CF₃) : Present in all listed compounds, this group enhances electron-withdrawing effects, stabilizing the boronic ester and improving coupling reactivity .

Solubility and Reactivity

- Solubility : Pinacol esters universally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) than their boronic acid counterparts . For example, phenylboronic acid pinacol ester shows >95% solubility in chloroform at 25°C, while the parent acid is sparingly soluble (<5%) .

- Reactivity in Cross-Coupling : The trifluoromethyl group in the target compound may slightly reduce reaction rates compared to electron-donating groups (e.g., methoxy) due to its electron-withdrawing nature. However, steric effects from the 2-oxo-pyrrolidinyl group are minimal, enabling efficient coupling with aryl halides .

Stability and Handling

- Stability : The pinacol ester group protects the boronic acid from hydrolysis, ensuring stability in aqueous environments during storage. This is consistent across all analogs .

- Thermal Stability : Compounds with trifluoromethyl groups (e.g., target compound, ) exhibit higher thermal stability (>150°C) compared to those with methoxy or fluoro substituents .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be tailored to improve yield?

Answer:

The synthesis of this boronic ester typically involves a multi-step sequence:

Suzuki-Miyaura Coupling : Introduce the boronic ester group via palladium-catalyzed cross-coupling between a halogenated aryl precursor and bis(pinacolato)diboron. Catalyst selection (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) are critical .

Functionalization of the Pyrrolidinyl Group : Install the 2-oxo-pyrrolidinyl moiety via nucleophilic substitution or condensation reactions. Anhydrous conditions and controlled stoichiometry minimize side reactions .

Trifluoromethyl Incorporation : Use trifluoromethylating agents (e.g., TMSCF₃) under copper-mediated conditions to ensure regioselectivity .

Optimization Tips :

- Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation.

- Purify intermediates via column chromatography (hexane/EtOAc gradients) to remove unreacted boronate esters.

Basic: Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₈H₂₂BF₃NO₃) with <1 ppm error.

- HPLC-PDA : Assess purity (>98%) using C18 reverse-phase columns (acetonitrile/water gradient) .

Advanced: How does the trifluoromethyl group influence electronic and steric effects in cross-coupling reactions?

Answer:

The -CF₃ group exerts strong electron-withdrawing effects, enhancing electrophilicity of the aryl ring and accelerating transmetallation in Suzuki reactions. However, steric hindrance from the trifluoromethyl and pyrrolidinyl groups can reduce coupling efficiency.

Methodological Adjustments :

- Use bulky ligands (e.g., SPhos) to mitigate steric clashes .

- Increase reaction temperature (80–100°C) to overcome kinetic barriers .

- Contradiction Note : While -CF₃ typically deactivates the ring, its meta-position relative to the boronic ester may create regioselective coupling advantages in certain substrates .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Thermal Stability : At 70°C in THF, the boronic ester undergoes slow protodeboronation (t₁/₂ ~19 hours at pH 13.5). Lower temperatures (25°C) extend stability to >72 hours .

- pH Sensitivity : Hydrolysis accelerates under acidic (pH <5) or basic (pH >12) conditions. Buffered systems (pH 7–9) in anhydrous solvents (e.g., DMF) are optimal for long-term storage .

Experimental Design : - Use <sup>11</sup>B NMR to monitor boroxine formation, a common degradation byproduct .

Advanced: How do solubility properties in organic solvents impact reaction design?

Answer:

- High Solubility : Observed in chloroform and acetone (up to 50 mg/mL), enabling homogeneous reaction conditions .

- Low Solubility : In hydrocarbons (e.g., hexane), leading to precipitation during workup.

Recommendations : - Pre-dissolve the compound in THF or DCM before adding to polar solvents.

- For biphasic systems, use 3-pentanone as a co-solvent to enhance phase mixing .

Advanced: How can researchers resolve contradictions in catalytic activity data across different studies?

Answer:

- Self-Catalysis Artifacts : Some reports of "catalyst-free" coupling may arise from trace Pd residues or boronate auto-catalysis. Include control experiments with rigorously purified substrates .

- Contradictory Yields : Optimize ligand-to-Pd ratios (1:1 to 2:1) to balance catalytic activity vs. decomposition.

- Data Normalization : Report yields relative to substrate conversion (via GC-MS) rather than isolated mass to account for volatility losses .

Advanced: What mechanisms underlie its interactions with biological targets like the proteasome?

Answer:

- Covalent Binding : The boronic ester hydrolyzes in aqueous media to form a boronic acid, which reversibly binds proteasomal threonine residues, inhibiting chymotrypsin-like activity .

- Structural Insights : Docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with proteasome pockets, while the pyrrolidinyl group stabilizes hydrogen bonds .

Methodology : - Use fluorescence-based assays (e.g., AMC release) to quantify proteasome inhibition IC₅₀ values.

- Confirm binding via X-ray crystallography or NMR titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.